5-Methoxy-6-methylindolin-2-one
Description
5-Methoxy-6-methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
5-methoxy-6-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-8-7(4-9(6)13-2)5-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYVKVBSIFNUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314603 | |
| Record name | 5-METHOXY-6-METHYLINDOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56473-79-1 | |
| Record name | NSC286438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-METHOXY-6-METHYLINDOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For instance, the reaction of 5-methoxy-2-methylphenylhydrazine with cyclohexanone under acidic conditions can yield 5-Methoxy-6-methylindolin-2-one.
Industrial Production Methods
Industrial production of indole derivatives, including 5-Methoxy-6-methylindolin-2-one, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Methoxy-6-methylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylindole
- 6-Methylindole
- 5-Methoxyindole
Uniqueness
5-Methoxy-6-methylindolin-2-one is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .
Biological Activity
5-Methoxy-6-methylindolin-2-one is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, research findings, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
5-Methoxy-6-methylindolin-2-one has the molecular formula and a molecular weight of approximately 175.20 g/mol. Its structure consists of an indole core with methoxy and methyl substitutions, which are crucial for its biological activity.
The biological activity of 5-Methoxy-6-methylindolin-2-one is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory and cancer pathways.
- Receptor Binding : It can bind to receptors involved in cellular signaling, affecting processes such as apoptosis and cell proliferation.
- Cellular Effects : Studies indicate that it influences cell signaling pathways and gene expression, leading to varied biological effects including anticancer properties.
Biological Activities
Research indicates that 5-Methoxy-6-methylindolin-2-one exhibits several significant biological activities:
- Antimicrobial Activity : It shows effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been studied for its potential to induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects in human cancer cell lines, as detailed in the following table.
Table 1: Cytotoxic Activity of 5-Methoxy-6-methylindolin-2-one
| Cell Line | IC50 (μM) | Treatment Duration |
|---|---|---|
| U2OS (Osteosarcoma) | 12.51 ± 1.12 | 24 hours |
| HeLa (Cervical Carcinoma) | 3.94 ± 1.17 | 24 hours |
IC50 values represent the concentration required to inhibit cell growth by 50% .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of various indolinone derivatives, including 5-Methoxy-6-methylindolin-2-one, on cancer cell lines. It was found that this compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspases .
G-Quadruplex Stabilization
Another study focused on the ability of indolinone derivatives to stabilize G-quadruplex structures in DNA, which are associated with cancer progression. The results indicated that 5-Methoxy-6-methylindolin-2-one could enhance G4 formation in living cells, suggesting a novel mechanism for its anticancer activity .
Research Applications
5-Methoxy-6-methylindolin-2-one is being explored for various applications:
- Medicinal Chemistry : As a lead compound for synthesizing new derivatives with enhanced biological activity.
- Pharmacology : Investigating its role in treating diseases like cancer and infections.
- Industrial Use : Potential applications in dye production due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
